molecular formula C17H16N6O2 B12468728 N~2~-(4-methylphenyl)-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine

N~2~-(4-methylphenyl)-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine

Cat. No.: B12468728
M. Wt: 336.3 g/mol
InChI Key: LRMKVQGTGHOUGH-UHFFFAOYSA-N
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Description

N2-(4-methylphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methylphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylamine with a nitro-substituted pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of N2-(4-methylphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N2-(4-methylphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-(4-methylphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N2-(4-methylphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The nitro and phenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(4-methylphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine stands out due to its unique combination of nitro and phenyl groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H16N6O2

Molecular Weight

336.3 g/mol

IUPAC Name

2-N-(4-methylphenyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H16N6O2/c1-11-7-9-13(10-8-11)20-17-21-15(18)14(23(24)25)16(22-17)19-12-5-3-2-4-6-12/h2-10H,1H3,(H4,18,19,20,21,22)

InChI Key

LRMKVQGTGHOUGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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